molecular formula C20H20Cl2N6O2 B2677335 N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898648-15-2

N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2677335
CAS No.: 898648-15-2
M. Wt: 447.32
InChI Key: DWCDXOMDZHBMEG-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N'-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a specialized triazine derivative designed for advanced therapeutic discovery and biochemical research. This compound is of significant interest in oncology, particularly as a potential inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes . Mutations in IDH are drivers in several cancers, including acute myeloid leukemia (AML) and glioblastoma, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG) . By targeting mutant IDH, this triazine-diamine compound may facilitate the study of metabolic dysregulation in tumors and support the development of novel targeted therapies. The structural motif of a 1,3,5-triazine-2,4-diamine core, substituted with aryl and morpholino groups, is a recognized pharmacophore in medicinal chemistry . Researchers are exploring its application in designing small molecules that modulate key enzymatic pathways. Beyond oncology, this chemical scaffold is also investigated for its antimicrobial properties, as related diaminotriazine derivatives have been reported to exhibit antibacterial effects . This product is intended for research purposes to further elucidate the mechanism of action, optimize structure-activity relationships (SAR), and evaluate efficacy in cellular and animal models of disease. It is supplied for laboratory use to qualified researchers in the fields of chemical biology and drug discovery.

Properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-4-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O2/c1-29-15-4-2-3-13(11-15)23-18-25-19(24-14-5-6-16(21)17(22)12-14)27-20(26-18)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDXOMDZHBMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-N'-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with two aromatic substituents and a morpholine group. Its molecular formula is C21H18Cl2N4OC_{21}H_{18}Cl_2N_4O, and it possesses significant structural diversity due to the presence of chlorinated and methoxy-substituted phenyl groups.

Research indicates that compounds with a triazine structure can exhibit various mechanisms of action against cancer cells:

  • Inhibition of Protein Kinases : The compound may modulate protein kinase activity, affecting cellular proliferation and survival pathways .
  • Targeting Enzymatic Pathways : It has been suggested that triazine derivatives can inhibit enzymes such as thymidylate synthase and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .
  • Impact on Cell Cycle Regulation : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the anticancer activity of this compound against various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung cancer)10.5Inhibition of cell proliferation
MCF-7 (Breast cancer)8.2Induction of apoptosis
HCT116 (Colon cancer)12.0Cell cycle arrest at G2/M phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against the respective cancer cell lines.

Case Studies

  • Study on Lung Cancer : A study evaluated the effects of the compound on A549 cells. Treatment with 25 μM concentration resulted in a significant reduction in cell viability to approximately 59.9%, demonstrating its potential as an effective therapeutic agent .
  • Breast Cancer Research : In another study involving MCF-7 cells, the compound induced apoptosis through activation of caspase pathways, highlighting its role in programmed cell death mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Chloro Substituents : The presence of chlorinated phenyl groups has been associated with enhanced binding affinity to target enzymes.
  • Morpholine Group : This moiety may contribute to improved solubility and bioavailability in biological systems .

Scientific Research Applications

Anticancer Properties

Research indicates that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50_{50} value of 27.3 μM.
  • A549 (lung cancer) : Similar derivatives have shown promising results with IC50_{50} values indicating effective inhibition of cell proliferation.

Antifungal Activity

The compound also demonstrates antifungal properties against pathogens such as Candida albicans. The presence of electronegative atoms like chlorine enhances the biological activity by increasing lipophilicity and binding affinity to target enzymes.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (μM)Reference
AnticancerMCF-7 (breast cancer)27.3
AntifungalCandida albicans1.23
CytotoxicityNIH/3T3 (normal cells)>1000

Case Studies

Several studies have investigated the biological activities of triazine derivatives similar to this compound:

  • Cytotoxicity Analysis : A study evaluated various derivatives against cancer cell lines and reported significant cytotoxicity with some derivatives showing IC50_{50} values comparable to established chemotherapeutics.
  • In Silico Studies : Molecular docking studies have shown that these compounds can effectively bind to active sites of target enzymes such as CYP51, suggesting a potential mechanism for their antifungal activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring’s electron-deficient nature facilitates nucleophilic substitution at the remaining reactive positions (e.g., C-2, C-4, or C-6). While the morpholine and dichlorophenyl groups occupy three positions, residual reactivity may occur under specific conditions.

Reaction Type Conditions Outcome Analogous Example
Amine Displacement K<sub>2</sub>CO<sub>3</sub>, THF, 25°CReplacement of morpholine with primary/secondary amines Synthesis of compound 6
Aromatic Amination Cu(OAc)<sub>2</sub>, DMF, 80°CCoupling with arylboronic acids via Chan-Lam couplingSimilar triazine coupling
  • Key Insight : The morpholine group’s strong electron-donating effect reduces triazine ring reactivity compared to chloro-substituted analogs.

Hydrolysis and Stability

The compound’s stability under acidic/basic conditions is influenced by its substituents:

Condition Effect Evidence
Acidic (HCl, H<sub>2</sub>O) Partial hydrolysis of triazine ring to form cyanuric acid derivativesHydrolysis of 6-chloro-triazines
Basic (NaOH, EtOH) Degradation of methoxyphenyl groups via demethylationDemethylation in methoxyarenes
  • Thermal Stability : Decomposes above 200°C, as noted in morpholine-triazine derivatives .

Coordination Chemistry

The morpholine nitrogen and triazine amine groups enable metal coordination, useful in catalysis or material science:

Metal Ion Ligand Site Application Reference
Cu(II) Morpholine N, triazine amineCatalytic C–N bond formationTriazine-Cu complexes
Pd(II) Triazine amineSuzuki-Miyaura cross-couplingPalladium catalysis

Functionalization via Cross-Coupling

The dichlorophenyl group can undergo catalytic cross-coupling:

Reaction Catalyst Product Yield
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives70–85%
Buchwald-Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>N-arylpiperazines65%

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophiles to the para-position:

Electrophile Conditions Product
NO<sub>2</sub>+ HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitro-methoxyphenyl-triazine
SO<sub>3</sub> Fuming H<sub>2</sub>SO<sub>4</sub>Sulfonated triazine derivative

Reductive Transformations

The dichlorophenyl group is susceptible to reductive dehalogenation:

Reducing Agent Conditions Product
H<sub>2</sub>/Pd-C EtOH, 50°CDechlorinated phenyl-triazine
Zn/NH<sub>4</sub>Cl Reflux, H<sub>2</sub>OPartial dechlorination

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Key structural analogs and their substituent variations are summarized below:

Compound Name R2 (Position 2) R4 (Position 4) R6 (Position 6) Key References
Target Compound 3,4-Dichlorophenyl 3-Methoxyphenyl Morpholin-4-yl -
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Phenyl (N-methyl) Chlorine Morpholin-4-yl
N-(3-Methoxyphenyl)-N′-(3-methylphenyl)-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine hydrochloride 3-Methoxyphenyl 3-Methylphenyl Pyrrolidinyl
6-(4-Morpholinyl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine Phenyl 3-Trifluoromethylphenyl Morpholin-4-yl
Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine) Ethylamino Isopropylamino Chlorine
Propazine (6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) Isopropylamino Isopropylamino Chlorine

Key Observations :

  • The target compound’s morpholine group at R6 distinguishes it from classical triazine herbicides (e.g., atrazine, propazine), which typically feature chlorine or methylthio groups at this position. Morpholine’s electron-rich nature may enhance solubility or alter binding kinetics .
Physicochemical Properties
  • Solubility: Morpholine’s polarity likely improves aqueous solubility compared to non-polar substituents (e.g., methylthio in prometryn) .
Environmental and Toxicological Considerations

While chlorinated triazines (e.g., atrazine) are notorious for environmental persistence and groundwater contamination , the target compound’s morpholine group may facilitate faster degradation via hydrolysis or microbial action. However, dichlorophenyl groups could raise ecotoxicological concerns akin to Diuron .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this triazine derivative, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via stepwise nucleophilic substitution reactions. A typical route involves:

Chlorination: Reacting a triazine precursor (e.g., 2,4-dichloro-6-morpholino-1,3,5-triazine) with phosphorus oxychloride (POCl₃) to activate reactive sites .

Amination: Sequential substitution with 3,4-dichloroaniline and 3-methoxyaniline in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .

Purification: Column chromatography or recrystallization to isolate the product.

Optimization Tips:

  • Temperature Control: Higher temperatures (≥100°C) improve substitution efficiency but may increase side reactions.
  • Solvent Selection: DMSO enhances nucleophilicity of aromatic amines compared to DMF .
  • Catalysts: Use Lewis acids like ZnCl₂ to accelerate reaction rates .

Example Yield Data from Analogous Syntheses:

PrecursorConditionsYield (%)Reference
6-morpholino-triazineDMF, 80°C, 12h65
2,4-dichloro-triazineDMSO, 100°C, 8h72

Q. Which analytical techniques are essential for characterizing this compound?

Answer: Critical techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl groups) .
    • ¹³C NMR: Identify carbonyl and triazine ring carbons (δ 160–170 ppm) .
  • Infrared Spectroscopy (IR): Detect N-H stretching (3285 cm⁻¹) and triazine ring vibrations (844 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion for C₂₁H₂₀Cl₂N₆O₂).

Advanced Research Questions

Q. How do the electron-withdrawing (3,4-dichlorophenyl) and electron-donating (3-methoxyphenyl) substituents influence reactivity and biological activity?

Answer:

  • Reactivity:
    • The 3,4-dichlorophenyl group deactivates the triazine ring, reducing electrophilicity at adjacent positions and directing nucleophilic attacks to specific sites .
    • The 3-methoxyphenyl group enhances solubility and stabilizes intermediates via resonance effects.
  • Biological Activity:
    • Anticancer Potential: Chlorinated aryl groups improve DNA intercalation, while morpholino groups enhance cellular uptake .
    • Enzyme Inhibition: Methoxy groups may hydrogen-bond to kinase active sites, as seen in quinazoline-based inhibitors .

Comparative Structure-Activity Relationship (SAR) Data:

Compound ModificationIC₅₀ (µM) for Kinase XReference
3,4-Dichlorophenyl substituent0.45
3-Methoxyphenyl substituent0.62

Q. How can contradictory data on environmental persistence be resolved?

Answer: Contradictions often arise from varying experimental models. To address this:

Standardized Testing: Follow OECD guidelines for hydrolysis (pH 7–9, 50°C) and photolysis (UV light, 300–400 nm) .

QSAR Modeling: Predict biodegradation using electron-density maps and Hammett constants for substituents .

Comparative Studies: Benchmark against simazine (a triazine herbicide) with known half-life (60–150 days in soil) .

Example Environmental Fate Data:

PropertyValue (Predicted)Reference
Hydrolysis Half-life (pH 7)120 days
Log Kow (Octanol-Water)3.8

Q. What strategies are recommended for elucidating metabolic pathways and toxicity?

Answer:

  • In Vitro Metabolism: Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at morpholino groups) .
  • LC-MS/MS Analysis: Detect glutathione (GSH) adducts to assess reactive metabolite formation .
  • In Silico Toxicity Prediction: Apply Derek Nexus or ProTox-II to flag hepatotoxicity risks based on structural alerts (e.g., chloroaryl groups) .

Key Metabolic Findings from Analogous Compounds:

MetaboliteEnzyme InvolvedToxicity Risk
Morpholino N-oxideCYP3A4Low
Dichlorophenyl dihydrodiolCYP2D6Moderate

Q. How can computational methods optimize this compound for material science applications?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict electronic properties (e.g., bandgap ~3.2 eV for semiconductor use) .
  • Molecular Dynamics (MD): Simulate polymer composites to assess stability (e.g., binding energy ≥ −25 kcal/mol with polyethylene) .
  • Thermogravimetric Analysis (TGA): Validate thermal stability (decomposition >250°C) .

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